molecular formula C10H12INO2 B168922 (S)-methyl 2-amino-3-(4-iodophenyl)propanoate CAS No. 113850-77-4

(S)-methyl 2-amino-3-(4-iodophenyl)propanoate

Cat. No.: B168922
CAS No.: 113850-77-4
M. Wt: 305.11 g/mol
InChI Key: FFJCJOBIONHKJL-VIFPVBQESA-N
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Description

(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate is a chemical compound with the molecular formula C10H12INO2 and a molecular weight of 305.11 g/mol It is a derivative of phenylalanine, where the phenyl group is substituted with an iodine atom at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-iodophenyl)propanoic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-iodophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-methyl 2-amino-3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its binding affinity to various enzymes and receptors. The ester group can undergo hydrolysis to release the active amino acid, which can then interact with biological pathways .

Comparison with Similar Compounds

  • Methyl 2-amino-3-(4-bromophenyl)propanoate
  • Methyl 2-amino-3-(4-chlorophenyl)propanoate
  • Methyl 2-amino-3-(4-fluorophenyl)propanoate

Comparison: (S)-Methyl 2-amino-3-(4-iodophenyl)propanoate is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom increases the molecular weight and can enhance the compound’s reactivity in substitution reactions compared to its bromine, chlorine, and fluorine analogs .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-iodophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJCJOBIONHKJL-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293817
Record name 4-Iodo-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113850-77-4
Record name 4-Iodo-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113850-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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